
EGTA disodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EGTA disodium, also known as ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid disodium salt, is a chelating agent that is highly selective for calcium ions. It is widely used in various scientific fields due to its ability to bind calcium ions effectively, making it a valuable tool in biochemical and molecular biology research.
準備方法
Synthetic Routes and Reaction Conditions
EGTA disodium is synthesized through the reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid in the presence of a base. The reaction typically involves the following steps:
Reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid: This step forms the intermediate ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid.
Neutralization with sodium hydroxide: The intermediate is then neutralized with sodium hydroxide to form the disodium salt of EGTA.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
Mixing of reactants: Ethylene glycol-bis(β-aminoethyl ether) and chloroacetic acid are mixed in a reactor.
Controlled reaction conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion.
Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reaction of this compound with calcium ions is typically carried out in aqueous solutions at neutral to slightly alkaline pH. The presence of sodium ions helps to stabilize the complex.
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is the calcium-EGTA complex. This complex is highly stable and is used in various biochemical applications to control calcium ion concentrations.
科学的研究の応用
EGTA disodium has a wide range of applications in scientific research, including:
Biochemistry: It is used to chelate calcium ions in biochemical assays, helping to study calcium-dependent processes.
Molecular Biology: this compound is used in cell culture media to remove calcium ions, preventing cell clumping and aiding in the study of calcium signaling pathways.
Medicine: It is used in medical research to study calcium-related disorders and in the development of calcium-binding drugs.
Industry: this compound is used in industrial processes to remove calcium ions from solutions, preventing scale formation and improving product quality.
作用機序
EGTA disodium exerts its effects by binding to calcium ions through its multiple carboxylate and amine groups. The chelation process involves the formation of a stable complex between this compound and calcium ions, effectively reducing the concentration of free calcium ions in the solution. This mechanism is crucial in various biochemical and molecular biology applications where precise control of calcium ion concentrations is required.
類似化合物との比較
EGTA disodium is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds can chelate metal ions, this compound is unique in its high selectivity for calcium ions. This selectivity makes it particularly useful in applications where calcium ion control is critical.
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of metal ion selectivity.
Nitrilotriacetic acid (NTA): Another chelating agent with a lower selectivity for calcium ions compared to this compound.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with high affinity for various metal ions, including calcium.
特性
CAS番号 |
31571-71-8 |
|---|---|
分子式 |
C14H22N2Na2O10 |
分子量 |
424.31 g/mol |
IUPAC名 |
disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChIキー |
PSNPATLUBMVVTM-UHFFFAOYSA-L |
正規SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
関連するCAS |
67-42-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


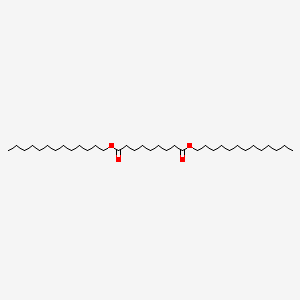
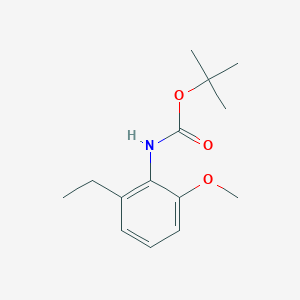

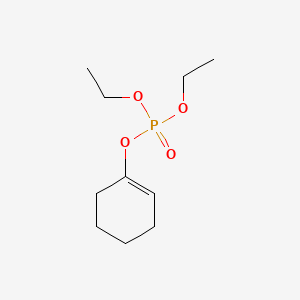

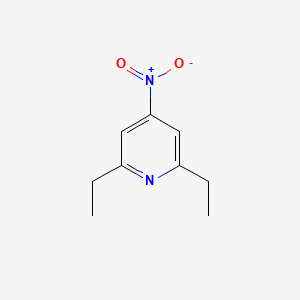
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)


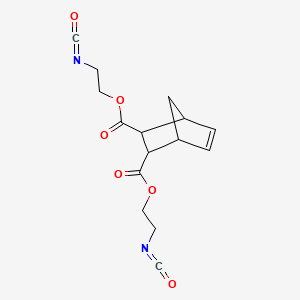
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
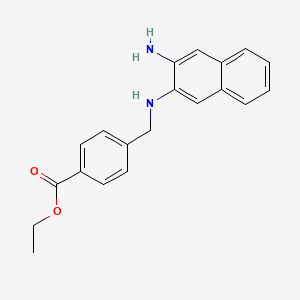
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

